2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane
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Overview
Description
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine is a complex organic compound that features a benzofuranamine core with a boronic ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group is introduced using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst.
Coupling Reaction: The boronic ester is then coupled with a benzofuranamine derivative using Suzuki coupling reaction conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzofuranamine derivatives.
Scientific Research Applications
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of biological pathways and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)ethan-1-amine
- Bis(pinacolato)boryl methane
Uniqueness
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine is unique due to its combination of a benzofuranamine core with a boronic ester group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, biological studies, and material science.
Properties
Molecular Formula |
C20H22BNO3 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-benzofuran-5-amine |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)15-7-5-13(6-8-15)18-12-14-11-16(22)9-10-17(14)23-18/h5-12H,22H2,1-4H3 |
InChI Key |
DFYWCRVFMFKCLW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=CC(=C4)N |
Origin of Product |
United States |
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